molecular formula C10H9BrF3NO B14064135 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14064135
M. Wt: 296.08 g/mol
InChI Key: ZABMUFUJDJVBQA-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound that features a trifluoromethyl group, an amino group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-3-(trifluoromethyl)benzene. This intermediate can be synthesized through the nitration of 2-(trifluoromethyl)aniline, followed by reduction of the nitro group to an amino group. The next step involves the bromination of the intermediate to introduce the bromopropanone moiety. This can be achieved using bromine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-3-(trifluoromethyl)phenyl)-2-bromopropan-1-one
  • 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-3-(trifluoromethyl)phenyl)-3-iodopropan-2-one

Uniqueness

1-(2-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro and iodo analogs. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO/c11-5-7(16)4-6-2-1-3-8(9(6)15)10(12,13)14/h1-3H,4-5,15H2

InChI Key

ZABMUFUJDJVBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)CC(=O)CBr

Origin of Product

United States

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